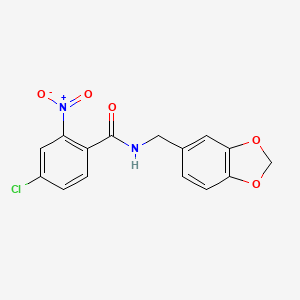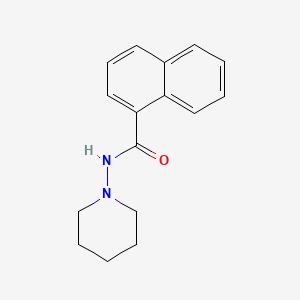
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide, commonly known as BNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNA belongs to the class of organic compounds known as benzodioxoles and is structurally similar to MDMA (ecstasy). BNA is synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with naphthalene and acetic anhydride.
作用机制
The mechanism of action of BNA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. BNA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BNA also modulates the activity of glutamate receptors, which may explain its potential neuroprotective properties.
Biochemical and Physiological Effects:
BNA has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, BNA has been shown to increase the levels of antioxidants such as glutathione, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
BNA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity. BNA is also highly soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, BNA has some limitations for use in laboratory experiments. It has a short half-life, which may limit its therapeutic potential. Additionally, BNA has not been extensively studied in human subjects, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on BNA. One potential direction is to investigate its use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has shown potential neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of BNA and its potential therapeutic applications.
合成方法
The synthesis of BNA involves several steps, starting with the reaction of 1,3-benzodioxole with naphthalene in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then reacted with acetic anhydride to form the final product, BNA. This multistep process yields BNA in high purity and can be easily scaled up for large-scale production.
科学研究应用
BNA has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that BNA has anxiolytic, antidepressant, and anti-inflammatory effects. BNA has also been shown to improve cognitive function and memory in animal models. Additionally, BNA has been investigated for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-11-14-8-9-18-19(10-14)25-13-24-18)12-23-17-7-3-5-15-4-1-2-6-16(15)17/h1-10H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQUDQVUCERFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-1-yloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)

![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)


![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)